Naringenin chalcone chemical structure and properties
Naringenin chalcone chemical structure and properties
An In-depth Technical Guide to Naringenin (B18129) Chalcone (B49325)
Introduction
Naringenin chalcone, systematically known as (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)-2-propen-1-one, is a flavonoid and a member of the chalcone class.[1] As an open-chain precursor to the flavanone (B1672756) naringenin, it is a key intermediate in the phenylpropanoid pathway responsible for flavonoid biosynthesis in plants.[2][3] This compound has garnered significant interest within the scientific community for its wide array of biological activities, including anti-inflammatory, anti-allergic, antioxidant, and anticancer properties.[1][4] Its distinctive α,β-unsaturated ketone core structure is crucial for its bioactivity, particularly its function as a Michael acceptor, which allows it to interact with and modulate various cellular signaling pathways.[3]
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, biological activities, and experimental evaluation of naringenin chalcone for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Naringenin chalcone is characterized by a C6-C3-C6 skeleton, consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.
Table 1: Chemical Identifiers for Naringenin Chalcone
| Identifier | Value |
| IUPAC Name | (E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one[3] |
| Synonyms | 2',4,4',6'-Tetrahydroxychalcone, Chalconaringenin, Isosalipurpol[1][2][5] |
| CAS Number | 25515-46-2[2] |
| Molecular Formula | C₁₅H₁₂O₅[2][5] |
| Canonical SMILES | C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O[2][6] |
| InChI | InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+[1][2] |
| InChIKey | YQHMWTPYORBCMF-ZZXKWVIFSA-N[2] |
Physicochemical Properties
The physicochemical properties of naringenin chalcone are essential for its handling, formulation, and bioavailability studies. It is generally soluble in organic solvents like DMF and DMSO but has limited solubility in water.[1][5]
Table 2: Physicochemical Properties of Naringenin Chalcone
| Property | Value | Source |
| Molar Mass | 272.256 g·mol⁻¹ | [2] |
| Exact Mass | 272.06847348 Da | [6][7] |
| Melting Point | 184 °C | [8] |
| Boiling Point (Predicted) | 538.7 ± 50.0 °C | [7] |
| Density (Predicted) | 1.483 ± 0.06 g/cm³ | [7] |
| XLogP3 | 2.8 | [6][7] |
| Hydrogen Bond Donor Count | 4 | [7] |
| Hydrogen Bond Acceptor Count | 5 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Solubility | DMF: 15 mg/ml; DMSO: 10 mg/ml; Ethanol: 1 mg/ml; PBS (pH 7.2): slightly soluble | [5] |
| UV max (λmax) | 366 nm | [5] |
Biosynthesis
Naringenin chalcone is a central intermediate in flavonoid biosynthesis. It is synthesized from p-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase (CHS), a key enzyme in the phenylpropanoid pathway.[2][3] Subsequently, naringenin chalcone can undergo spontaneous or enzymatic ring closure to form the flavanone naringenin, a reaction catalyzed by chalcone isomerase (CHI) in plant cells.[2][3]
Biological Activities and Signaling Pathways
Naringenin chalcone exhibits a range of pharmacological effects, primarily attributed to its anti-inflammatory, anti-allergic, and anticancer activities.
Anti-inflammatory and Anti-allergic Activity
Naringenin chalcone demonstrates potent anti-inflammatory and anti-allergic properties.[4] It has been shown to inhibit the production of pro-inflammatory mediators such as monocyte chemoattractant protein-1 (MCP-1), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner.[4] In animal models of allergic asthma, oral administration of naringenin chalcone reduced eosinophilic airway inflammation and suppressed Th2 cytokine production.[4]
A key mechanism for its anti-inflammatory effect is the modulation of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Naringenin chalcone can interfere with this cascade, potentially by inhibiting IKK activation or IκBα degradation, thereby suppressing NF-κB-mediated gene expression.
Anticancer Activity
Naringenin chalcone has demonstrated anticancer potential against various cancer cell lines. It can induce apoptosis in human glioblastoma cells (U87MG) in a dose-dependent manner.[4] In xenograft mouse models, it has been shown to reduce tumor volume and weight.[4] The anticancer mechanisms are multifaceted and involve the modulation of critical cellular signaling pathways such as NF-κB and PI3K/AKT, leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[3]
Table 3: Reported In Vitro and In Vivo Activities of Naringenin Chalcone
| Activity | Model System | Concentration / Dosage | Observed Effect | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264 Macrophages | 25-200 µM | Dose-dependent inhibition of MCP-1, TNF-α, and NO production | [4] |
| Anti-allergic | Allergic asthmatic BALB/c mice | 0.8 mg/kg (p.o., daily) | Reduced eosinophilic airway inflammation and Th2 cytokine production | [4] |
| Anticancer (Apoptosis) | U87MG human glioblastoma cells | 0-100 µM (48 h) | Dose-dependent induction of apoptosis | [4] |
| Anticancer (Tumor Growth) | U87MG xenograft in Balb/c nude mice | 5-80 mg/kg (24 days) | Reduced tumor volume and weight | [4] |
| Metabolic Regulation | 3T3-L1 adipocytes | 25-100 µM | Increased adiponectin mRNA and protein secretion | [4] |
Experimental Protocols
This section outlines a generalized methodology for assessing the anti-inflammatory activity of naringenin chalcone in vitro, based on the cited literature.
In Vitro Anti-inflammatory Activity Assay
Objective: To determine the effect of naringenin chalcone on the production of pro-inflammatory mediators (e.g., NO, TNF-α) in a macrophage cell line stimulated with lipopolysaccharide (LPS).
Methodology:
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Cell Culture:
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Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
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Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Plate cells in 96-well or 24-well plates at a predetermined density and allow them to adhere overnight.
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Compound Treatment:
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Prepare a stock solution of naringenin chalcone in DMSO.
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Dilute the stock solution in a complete culture medium to achieve final concentrations (e.g., 0, 25, 50, 100, 200 µM). The final DMSO concentration should be non-toxic to the cells (typically <0.1%).
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Pre-treat the adherent cells with varying concentrations of naringenin chalcone for 1-2 hours.
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-
Inflammatory Stimulation:
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Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
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Include control groups: untreated cells (negative control) and cells treated with LPS only (positive control).
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Incubation and Sample Collection:
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Incubate the plates for a specified period (e.g., 24 hours).
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After incubation, collect the cell culture supernatant for analysis of secreted mediators.
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The remaining cells can be lysed for protein analysis or used for cell viability assays (e.g., MTT assay) to rule out cytotoxicity.
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Quantification of Inflammatory Mediators:
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Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent assay.
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Cytokines (TNF-α, MCP-1): Quantify the concentration of cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each mediator.
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Data Analysis:
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Calculate the percentage inhibition of each mediator at different concentrations of naringenin chalcone relative to the LPS-only control.
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Determine the IC₅₀ value (the concentration required to inhibit 50% of the inflammatory response).
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Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatment groups.
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Conclusion
Naringenin chalcone is a pharmacologically significant natural product with a well-defined chemical structure and a diverse range of biological properties. Its role as a biosynthetic precursor and its potent anti-inflammatory and anticancer activities make it a compelling candidate for further investigation in drug discovery and development. The methodologies and data presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of this promising chalconoid.
References
- 1. CAS 25515-46-2: Naringenin chalcone | CymitQuimica [cymitquimica.com]
- 2. Naringenin chalcone - Wikipedia [en.wikipedia.org]
- 3. Naringenin Chalcone Research Compound [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. PubChemLite - Naringenin chalcone (C15H12O5) [pubchemlite.lcsb.uni.lu]
- 7. Naringenin chalcone|lookchem [lookchem.com]
- 8. 2',4,4',6'-Tetrahydroxychalcone | C15H12O5 | CID 5280960 - PubChem [pubchem.ncbi.nlm.nih.gov]
